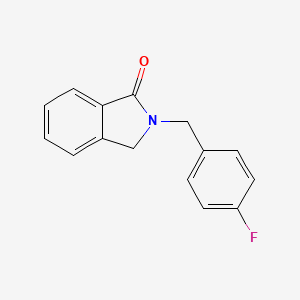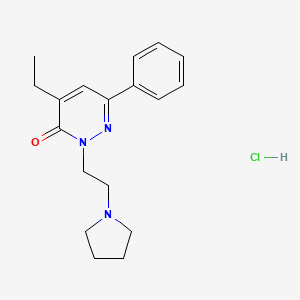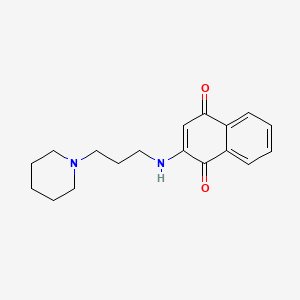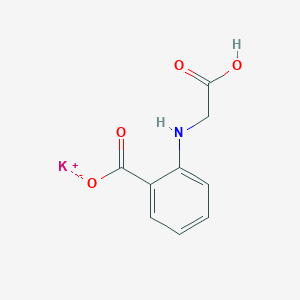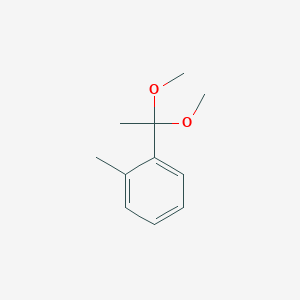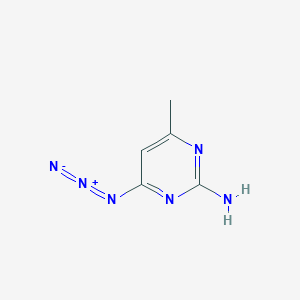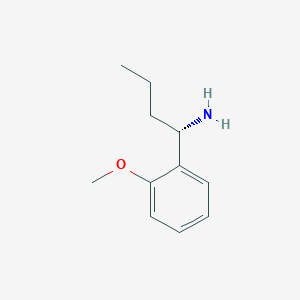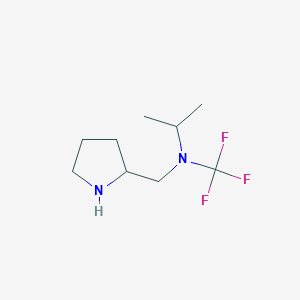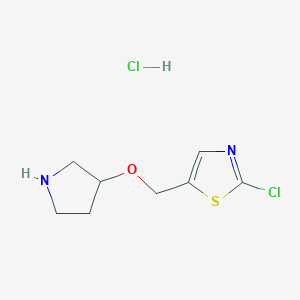
2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2OS It is known for its unique structure, which includes a thiazole ring and a pyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride typically involves the reaction of 2-chloromethylthiazole with pyrrolidine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine moiety can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
- 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole
- 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrobromide
- 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole sulfate
Uniqueness
2-Chloro-5-((pyrrolidin-3-yloxy)methyl)thiazole hydrochloride is unique due to its specific combination of a thiazole ring and a pyrrolidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. The hydrochloride salt form enhances its solubility and stability, further contributing to its utility in research and industrial settings .
属性
分子式 |
C8H12Cl2N2OS |
|---|---|
分子量 |
255.16 g/mol |
IUPAC 名称 |
2-chloro-5-(pyrrolidin-3-yloxymethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C8H11ClN2OS.ClH/c9-8-11-4-7(13-8)5-12-6-1-2-10-3-6;/h4,6,10H,1-3,5H2;1H |
InChI 键 |
PDZBNCWCASKNRN-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1OCC2=CN=C(S2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)
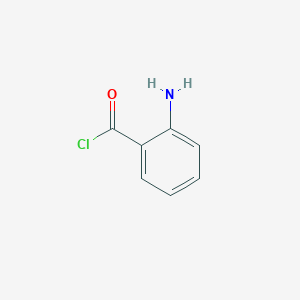
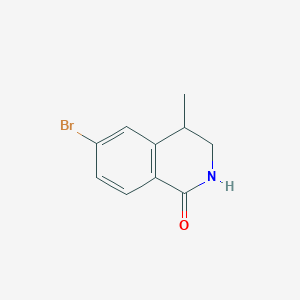
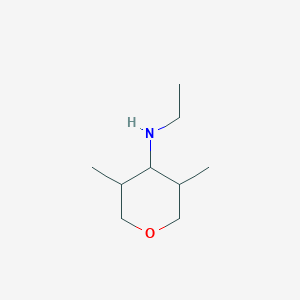
![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
